Product packaging for 4,4'-Sulfonyldiphenol-d8(Cat. No.:)

4,4'-Sulfonyldiphenol-d8

Cat. No.: B15140206
M. Wt: 258.32 g/mol
InChI Key: VPWNQTHUCYMVMZ-PGRXLJNUSA-N
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Description

4,4'-Sulfonyldiphenol-d8 is a useful research compound. Its molecular formula is C12H10O4S and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4S B15140206 4,4'-Sulfonyldiphenol-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O4S

Molecular Weight

258.32 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol

InChI

InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D

InChI Key

VPWNQTHUCYMVMZ-PGRXLJNUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H]

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

The Significance of Stable Isotope Labeling in Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. silantes.comdiagnosticsworldnews.com This process creates compounds that are chemically identical to their naturally occurring counterparts but have a greater mass. This mass difference allows scientists to distinguish the labeled compound from the unlabeled version using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. silantes.comdiagnosticsworldnews.com

The advantages of using stable isotope-labeled compounds in environmental and biological research are numerous:

Enhanced Detection and Quantification: The unique mass signature of labeled compounds enables precise and sensitive detection, even at very low concentrations within complex environmental or biological samples. silantes.com

Metabolic Pathway Tracing: By introducing a labeled compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME), providing invaluable insights into its metabolic fate. diagnosticsworldnews.comcreative-proteomics.com

Environmental Fate and Transport Studies: In environmental science, stable isotopes are used to trace the movement and transformation of pollutants in soil, water, and air, helping to identify sources of contamination and understand degradation pathways. numberanalytics.comwur.nl

Non-Destructive Analysis: Unlike radioactive isotopes, stable isotopes are not radioactive, making them safer to handle and allowing for non-destructive analysis of samples. creative-proteomics.com This is particularly beneficial for in vivo studies and for preserving the integrity of the system being studied.

Bisphenol S: an Emergent Contaminant and the Need for Isotopic Tracers

Methodologies for Deuterium-Specific Labeling in Bisphenol Analogues

The specific placement of deuterium (B1214612) atoms on the aromatic rings of bisphenol analogues, avoiding exchangeable protons on the hydroxyl groups, requires targeted synthetic methods.

One established method for producing deuterated BPS involves a multi-step approach. This strategy begins with the labeling of an intermediate, 4-(4-hydroxyphenyl)sulfanylphenol, which is subsequently oxidized to form the final deuterated BPS molecule. epa.gov This ensures the deuterium atoms are stably incorporated into the carbon-deuterium bonds of the aromatic rings.

Another common technique for deuterium labeling is the acid-induced hydrogen-deuterium (H/D) exchange reaction. epa.gov In this method, the non-labeled bisphenol is treated with a deuterium source, typically deuterium oxide (D₂O), in the presence of an acid catalyst. The acidic conditions facilitate the electrophilic aromatic substitution of hydrogen with deuterium. For other bisphenols like Bisphenol A (BPA) and Bisphenol F (BPF), direct labeling via this acid-induced H/D exchange in deuterium oxide has been successfully applied. epa.gov

More advanced methodologies for deuterium incorporation involve transition metal catalysis. youtube.com Catalysts based on iridium, ruthenium, or palladium can activate C-H bonds, enabling hydrogen isotope exchange (HIE) with a deuterium source. youtube.com For instance, iridium-based catalysts are well-established for facilitating the exchange of hydrogen atoms on aromatic rings with deuterium. youtube.com The selectivity of these catalysts can be tuned to target specific positions on the molecule, offering a high degree of control over the final deuterated product. youtube.com

Techniques for Verification of Isotopic Purity and Regiochemical Distribution

After synthesis, it is crucial to verify both the isotopic purity (the percentage of molecules that are deuterated) and the regiochemical distribution (the exact location of the deuterium atoms). Several analytical techniques are employed for this purpose.

High-Resolution Mass Spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.govrsc.org By analyzing the mass-to-charge ratio with high accuracy, HRMS can distinguish between the non-labeled compound and its various deuterated isotopologues (molecules with different numbers of deuterium atoms). nih.gov The relative abundance of the ion corresponding to the fully deuterated BPS-d8 compared to partially deuterated or non-labeled molecules allows for the calculation of the isotopic enrichment or purity. rsc.org Electrospray ionization (ESI) is often coupled with HRMS for this analysis due to its high sensitivity and minimal sample consumption. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the structural integrity and the precise location of the deuterium labels. rsc.org While ¹H NMR (Proton NMR) can show the disappearance of signals at the positions where hydrogen has been replaced by deuterium, ²H NMR (Deuterium NMR) directly detects the deuterium atoms, confirming their presence and chemical environment. This technique provides definitive evidence of the regiochemical distribution of the deuterium atoms on the 2,2',3,3',5,5',6,6' positions of the phenyl rings. rsc.org

The combination of these techniques provides a comprehensive characterization of the synthesized Bisphenol S-d8, ensuring its suitability as a high-quality internal standard for sensitive and accurate analytical measurements. rsc.org

Data Tables

Table 1: Compound Names

Compound Name Abbreviation
Bisphenol S-2,2',3,3',5,5',6,6'-d8 BPS-d8
Bisphenol S BPS
Bisphenol A BPA

Table 2: Analytical Techniques for Verification

Technique Purpose Key Findings
High-Resolution Mass Spectrometry (HRMS) Determination of isotopic purity and enrichment. nih.govrsc.org Provides relative abundance of deuterated isotopologues to calculate the percentage of successful labeling. nih.gov

Advanced Analytical Methodologies Leveraging Bisphenol S 2,2 ,3,3 ,5,5 ,6,6 D8

Quantification in Complex Environmental and Biological Matrices

The determination of BPS levels in environmental samples like water and dust, as well as in biological matrices such as urine and plasma, presents significant analytical challenges due to the complexity of these samples and the typically low concentrations of the analyte. researchgate.netnih.govvnu.edu.vn The use of deuterated internal standards like BPS-d8 is a key strategy to overcome these challenges.

Application of Stable Isotope Dilution Analysis (SIDA) for Enhanced Precision

Stable Isotope Dilution Analysis (SIDA) is a premier analytical technique for achieving the highest precision and accuracy in quantitative analysis. This method involves the addition of a known amount of an isotopically labeled standard, such as BPS-d8, to a sample prior to any extraction or cleanup steps. researchgate.net Because the labeled standard (BPS-d8) and the native analyte (BPS) are chemically identical, they behave in the same manner during sample preparation and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

By measuring the ratio of the native analyte to the isotopically labeled standard using a mass-sensitive detector, the initial concentration of the analyte in the sample can be accurately determined, regardless of incomplete recovery. A study on the quantification of bisphenols in thermal paper utilized a SIDA method with d4-isotope standards, achieving average recoveries ranging from 106% to 115%, demonstrating the high accuracy of this approach. researchgate.net Similarly, a method for analyzing ready-made meals using stable-isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported satisfactory repeatability and intermediate precision, with relative standard deviations at or below 7.8% and 10%, respectively. nih.gov The application of SIDA with deuterated standards has been successfully used to determine the presence of various phenolic xenoestrogens, including bisphenols, in indoor air samples, achieving recoveries between 87.0% and 101.9%. nih.gov

Strategies for Minimizing Matrix Effects Through Internal Deuterated Standards

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry-based analyses. nih.gov These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. researchgate.net The use of a deuterated internal standard like BPS-d8 is a highly effective strategy to compensate for these matrix effects. researchgate.netresearchgate.net

Since BPS-d8 has nearly identical physicochemical properties and chromatographic retention time to the unlabeled BPS, it experiences the same matrix effects as the native analyte. researchgate.net Therefore, by calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix can be effectively normalized. Research on the analysis of human plasma samples demonstrated that the use of a deuterated labeled standard successfully compensated for matrix effects. researchgate.net One study investigating matrix effects in urine samples found that for BPS, the matrix effect could vary significantly, from 17% up to 60%, depending on the individual sample. researchgate.net However, the use of a deuterated internal standard was able to correct for this wide variation. researchgate.net This approach is crucial for ensuring the reliability of data from complex biological samples.

Chromatographic and Spectrometric Techniques for Trace-Level Analysis

The detection of BPS at trace levels requires highly sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most powerful and widely used methods for this purpose, with BPS-d8 playing a critical role in enhancing their performance. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar compounds like BPS, a derivatization step, typically silylation, is often required to increase their volatility and improve chromatographic performance. researchgate.netsci-hub.se In GC-MS methods, BPS-d8 is used as an internal standard to correct for variations in derivatization efficiency, injection volume, and matrix-induced signal suppression or enhancement. nih.govnih.gov

A study on the analysis of bisphenols in paper samples utilized analytical pyrolysis-GC/MS, which allows for direct analysis without solvent extraction. rsc.org Another study developed a method for analyzing various bisphenols, including BPS, in paper and cardboard products using GC-MS/MS after a liquid extraction and derivatization step. sci-hub.se This method achieved low limits of detection (0.23–2.70 µg kg⁻¹) and good precision. sci-hub.se The use of deuterated internal standards in these methods is fundamental for accurate quantification, as demonstrated in a study on bisphenols in wastewater and surface water, where a deuterated standard was added to each sample before any treatment. nih.govnih.gov

Table 1: GC-MS Method Parameters for Bisphenol Analysis

ParameterStudy 1: Paper Products sci-hub.seStudy 2: Water Samples nih.govnih.gov
ExtractionLiquid ExtractionSolid-Phase Extraction (SPE)
DerivatizationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Silylation
Internal StandardNot specified, but method supports itDeuterated Bisphenol A (BPA-D16)
Limit of Detection (LOD)0.23–2.70 µg kg⁻¹1–50 ng/L
Precision (RSD)<16.6% (reproducibility)<13%

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Enhancements

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the state-of-the-art technique for analyzing trace levels of BPS in complex matrices. nih.govchromatographyonline.com It offers superior sensitivity, selectivity, and speed compared to conventional HPLC methods and does not typically require derivatization for bisphenols. The use of BPS-d8 as an internal standard is essential for achieving accurate and precise quantification with UHPLC-MS/MS, especially when dealing with the significant matrix effects often encountered in biological and environmental samples. researchgate.netnih.gov

Numerous studies have developed and validated UHPLC-MS/MS methods for the determination of BPS and other bisphenols in a wide array of samples, including human urine, plasma, food, and dust. nih.govvnu.edu.vnnih.govnih.gov For instance, a method for analyzing human urine samples used deuterated surrogates, including bisphenol A-d16, to achieve limits of quantification between 0.1 and 0.6 ng/mL and recovery rates of 94-106%. nih.govdphen1.com Another study on trace-level detection in human plasma reported a lower limit of quantification of 10 ng/mL for bisphenols. nih.gov The application of UHPLC-MS/MS to analyze food composite samples from a Canadian total diet study successfully detected BPS in meat and meat products at concentrations ranging from 1.2 to 35 ng/g. nih.gov These examples highlight the robustness and sensitivity of UHPLC-MS/MS when coupled with the use of deuterated internal standards like BPS-d8.

Table 2: UHPLC-MS/MS Method Performance for Bisphenol S Analysis

MatrixInternal Standard UsedLimit of Quantification (LOQ)Recovery (%)Reference
Human UrineBisphenol A-d160.1 - 0.6 ng/mL94 - 106 nih.govdphen1.com
Ready-Made MealsStable-isotope analogs0.025 - 0.140 µg/kgNot specified nih.gov
EggsNot specified0.1 - 0.2 µg/kg82.7 - 105.2 dphen1.com
Human PlasmaNot specified10 ng/mL84.6 - 108.82 nih.gov

Investigations into Environmental Fate and Transformation Mechanisms Using Bisphenol S 2,2 ,3,3 ,5,5 ,6,6 D8 As a Tracer

Elucidation of Biodegradation Pathways in Varied Environmental Compartments

Studies utilizing isotopically labeled BPS, analogous to using Bisphenol S-2,2',3,3',5,5',6,6'-d8 as a tracer, have provided significant insights into its biodegradation. In oxic soil environments, BPS has been shown to dissipate relatively quickly, with a calculated half-life of approximately 2.8 days. d-nb.inforesearchgate.netnih.gov This dissipation is largely attributed to microbial activity, leading to mineralization and the formation of non-extractable residues. d-nb.inforesearchgate.netnih.gov

Characterization of Microbial Degradation Processes

The primary mechanism for the breakdown of BPS in soil is microbial degradation. nih.gov Studies have demonstrated that a significant portion of BPS is mineralized by soil microorganisms, with reports indicating that up to 53.6% of the initial amount can be converted to carbon dioxide over a 28-day period. d-nb.inforesearchgate.netnih.gov This process is influenced by various environmental factors, including the availability of oxygen, temperature, pH, and the composition of the microbial community. nih.govmdpi.com While BPS is biodegradable, its degradation in aquatic environments can be slower. For instance, BPS was found to be resistant to degradation in seawater over 60 days and in river water over 25 days under oxic conditions. d-nb.info However, in anoxic pond sediment, a 60% removal was observed within 80 days. d-nb.info The degradation of bisphenols in soil is influenced by a combination of factors such as the molecular characteristics of the compound and the diversity of the microbial population. nih.gov

During the degradation process in soil, minor amounts of extractable metabolites have been identified, indicating that the breakdown of the parent BPS molecule occurs through intermediate steps. researchgate.net The degradation can involve hydroxylation and subsequent cleavage of one of the aromatic rings. researchgate.net

Formation and Characterization of Non-Extractable Residues (NERs) in Soil Systems

A substantial fraction of BPS in soil is transformed into non-extractable residues (NERs), which are chemical residues that cannot be extracted by conventional solvent methods. d-nb.inforesearchgate.netnih.gov Research using labeled BPS has shown that approximately 45.1% of the initial BPS can become incorporated into NERs within 28 days. d-nb.inforesearchgate.netnih.gov

The formation of these NERs occurs through different mechanisms:

Physico-chemical Entrapment: A significant portion of the NERs, estimated at 51.1%, consists of the parent BPS molecule being physically trapped within the soil matrix. d-nb.inforesearchgate.netnih.gov

Covalent Bonding: Another major fraction of NERs, around 31.5%, is formed through the creation of covalent bonds, specifically ester-linkages, between BPS and its polar metabolites with the soil's organic matter. d-nb.inforesearchgate.netnih.gov

Crucially, these NERs are not necessarily permanently sequestered. Studies have shown that BPS-derived NERs can become bioavailable when the soil is disturbed or mixed with fresh soil. d-nb.inforesearchgate.netnih.gov This release can lead to further mineralization, with reports of 19.5% of the total NERs and 35.5% of the physico-chemically entrapped BPS being mineralized upon re-incubation in fresh soil. d-nb.infonih.gov This instability of NERs highlights their potential to act as a long-term source of BPS in the environment. d-nb.infonih.gov

Assessment of Environmental Persistence and Mobility

The following table summarizes the fate of labeled BPS in an oxic soil environment over a 28-day incubation period, providing a clear picture of its distribution between different environmental compartments.

FractionPercentage of Initial AmountKey Findings
Mineralized 53.6% ± 0.2%Demonstrates significant microbial degradation to CO2.
Non-Extractable Residues (NERs) 45.1% ± 0.3%A substantial portion of BPS becomes bound to the soil matrix.
Extractable Residues 3.7% ± 0.2%Consists of the parent BPS and minor amounts of two metabolites.

Data derived from a study using 14C-labeled BPS in an oxic soil for 28 days. d-nb.inforesearchgate.netnih.gov

The mobility of BPS in the environment is also a key consideration. Its solubility in water suggests a potential for transport in aquatic systems. mdpi.com However, its tendency to adsorb to soil and form NERs can limit its mobility through the soil profile. nih.gov The balance between degradation, sorption, and NER formation ultimately dictates the environmental persistence and potential for transport of BPS. The instability of the NERs further underscores the need to consider these bound residues in comprehensive risk assessments of BPS. d-nb.infonih.gov

Mechanistic Studies on Absorption, Distribution, Metabolism, and Excretion Adme of Bisphenol S Utilizing Isotopic Tracers

Elucidation of Biotransformation Pathways and Identification of Metabolites

Research utilizing BPS-d8 has been instrumental in clarifying the biotransformation pathways of BPS. Upon entering the body, BPS undergoes metabolic processes aimed at increasing its water solubility to facilitate excretion. The primary transformation identified is conjugation.

Studies have shown that BPS is extensively metabolized, with the main pathway being glucuronidation. nih.govnih.gov In this process, uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid moiety to the parent BPS molecule, forming BPS glucuronide. Following oral administration in human volunteers, BPS-d8 was rapidly and extensively converted into its glucuronidated conjugate, BPS-d8 glucuronide (BPSG-d8). nih.gov This metabolite is the major form of BPS found in both plasma and urine. nih.gov The high degree of conjugation is a key factor in the detoxification and subsequent elimination of the compound. nih.govnih.gov In rodent studies, total BPS (the sum of free and conjugated forms) was found at concentrations more than 10-fold higher than free BPS, confirming extensive conjugation following oral administration. nih.gov While glucuronidation is the dominant pathway, other potential biotransformations for bisphenol analogues, such as hydroxylation and ring cleavage, have been noted in microbial systems, though their significance in mammalian metabolism is less defined. nih.gov

Analysis of Absorption Kinetics in Biological Systems (e.g., dermal, oral exposure models)

The absorption kinetics of BPS have been characterized using BPS-d8 in both oral and dermal exposure models in human subjects, revealing significant differences between the two routes.

Oral Exposure: Following oral ingestion, BPS-d8 is absorbed rapidly from the gastrointestinal tract. nih.gov Studies in human volunteers show that peak plasma concentrations (Cmax) of the parent BPS-d8 are reached very quickly, with an average time to peak of approximately 0.7 hours. nih.gov The major metabolite, BPSG-d8, appears in plasma almost as quickly, reaching its peak concentration at about 1.1 hours. nih.gov The systemic bioavailability of BPS following oral administration was estimated to be 62%. nih.gov The elimination from the body is also relatively swift, with an apparent plasma elimination half-life (t½) for BPS-d8 of approximately 7.9 hours. nih.gov Within 48 hours of a single oral administration, a significant fraction of the total BPS dose was excreted in the urine. nih.gov

Dermal Exposure: In contrast, dermal absorption of BPS-d8 is both slow and limited. nih.gov When applied to the skin, peak plasma levels were reached much more slowly than in oral models, occurring between 5 and 8 hours after application. nih.gov Furthermore, the plasma concentrations at most time points were very low, often falling below the limit of quantification. nih.gov Urinary excretion data corroborates this finding, with peak excretion rates observed between 5 and 11 hours post-application. nih.gov The total amount of the administered dermal dose recovered in urine was exceptionally low; on average, only about 0.09% was recovered as BPS-d8 and its glucuronide conjugate combined. nih.gov This suggests that the skin acts as a significant barrier to BPS entry into the systemic circulation.

Table 1: Pharmacokinetic Parameters of BPS-d8 in Humans Following Oral and Dermal Exposure nih.gov
ParameterOral ExposureDermal Exposure
Time to Peak Plasma Concentration (Tmax)~0.7 hours (BPS-d8) ~1.1 hours (BPSG-d8)5 to 8 hours
Apparent Elimination Half-Life (t½)~7.9 hours (BPS-d8)Not accurately determined due to low levels
Systemic Bioavailability~62%Very low
% of Dose Recovered in Urine~56% (as BPS-d8 and BPSG-d8)~0.09% (as BPS-d8 and BPSG-d8)

Comparative Toxicokinetic Research with Non-Deuterated Analogues for Mechanistic Insight

Comparing the toxicokinetics of BPS with its non-deuterated form and other bisphenol analogues like Bisphenol A (BPA) provides valuable mechanistic insights. The use of deuterated BPS allows for a clear distinction from environmental BPA or BPS, ensuring that the measured kinetics are solely from the administered dose.

Studies directly comparing BPS and BPA kinetics in humans have highlighted significant differences. Research indicates that BPS results in much higher systemic levels of the active (unconjugated) form compared to BPA. nih.gov This is attributed to the higher oral bioavailability of BPS (estimated at 62%) compared to that of BPA. nih.gov

Animal studies have further elucidated the kinetic behavior of BPS. In both rats and mice, BPS is rapidly and extensively conjugated, similar to what is observed in humans. nih.govnih.gov However, there are notable species-specific differences in its disposition. For instance, BPS is cleared more rapidly in male mice, with a shorter half-life (2.86–4.21 hours), compared to male rats (5.77–11.9 hours). nih.gov The oral bioavailability of the free, unconjugated BPS in these rodent models was found to be moderate, at or below 21% in rats and 19% in mice, which is considerably lower than that reported in humans. nih.gov When compared with another analogue, Bisphenol AF (BPAF), in rats, the systemic exposure to free BPS was found to be higher than that of free BPAF. nih.gov

These comparative data demonstrate that while the metabolic pathway of conjugation is conserved across species, the rates of absorption, clearance, and ultimate systemic exposure can vary significantly. Such differences are critical for extrapolating findings from animal models to human health risk assessments.

Table 2: Comparative Toxicokinetic Parameters of Free BPS in Male Rodents Following Gavage Administration nih.gov
ParameterRatsMice
Elimination Half-Life (t½)5.77 - 11.9 hours2.86 - 4.21 hours
Oral Bioavailability≤ 21%≤ 19%
ClearanceSlowerMore rapid

Future Research Directions and Methodological Advancements for Bisphenol S 2,2 ,3,3 ,5,5 ,6,6 D8 Research

Development of Novel Analytical Approaches and Instrumentation for Environmental Monitoring

The accurate detection and quantification of BPS in various environmental compartments are fundamental to assessing exposure and risk. Bisphenol S-2,2',3,3',5,5',6,6'-d8 is central to the development and validation of new, more sensitive, and efficient analytical methods.

Future advancements are expected to focus on the refinement of sample preparation techniques that minimize matrix effects and improve analyte recovery. dphen1.comnih.gov Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are continuously being optimized. nih.govresearchgate.net Moreover, modern microextraction techniques, which are more environmentally friendly, are gaining traction. These include solid-phase microextraction (SPME), stir-bar sorptive extraction (SBSE), and dispersive liquid-liquid microextraction (DLLME), all of which benefit from the use of isotope-labeled standards for quality assurance. dphen1.comamecj.comresearchgate.net

In terms of instrumentation, the coupling of high-performance liquid chromatography (HPLC) and gas chromatography (GC) with tandem mass spectrometry (MS/MS) remains the gold standard for bisphenol analysis due to its high sensitivity and selectivity. researchgate.netnih.govnih.gov The development of next-generation mass spectrometers with enhanced resolution and faster scanning capabilities will likely lower detection limits even further, enabling the quantification of ultra-trace levels of BPS in complex samples like human tissues and environmental media. The use of Bisphenol S-d8 is critical in these advanced methods to correct for analyte losses during sample preparation and potential matrix-induced ion suppression or enhancement in the mass spectrometer. nih.gov

Table 1: Advanced Analytical Techniques for Bisphenol Analysis

Analytical TechniqueDescriptionRole of Bisphenol S-d8
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry separates compounds based on their polarity and then detects them based on their mass-to-charge ratio.Internal standard for accurate quantification, compensating for matrix effects and procedural losses.
GC-MS/MS Gas Chromatography-Tandem Mass Spectrometry is suitable for volatile or semi-volatile compounds, often requiring derivatization for bisphenols.Internal standard to ensure accuracy, especially important given the additional derivatization step.
SPME Solid-Phase Microextraction is a solvent-free extraction technique where a coated fiber is exposed to the sample to adsorb analytes.Used to spike samples to determine extraction efficiency and for quantification.
DLLME Dispersive Liquid-Liquid Microextraction involves the rapid injection of a mixture of extraction solvent and a disperser solvent into the aqueous sample.Serves as a surrogate spike for recovery assessment and as an internal standard for quantification.

Application in Advanced Environmental Modeling and Predictive Fate Assessment

Understanding the transport, transformation, and ultimate fate of BPS in the environment is crucial for predicting ecosystem exposure. Bisphenol S-2,2',3,3',5,5',6,6'-d8 can be used as a tracer in controlled laboratory experiments that inform the parameters of sophisticated environmental models.

One area of advancement is the use of Physiologically Based Pharmacokinetic (PBPK) models. nih.gov These models simulate the absorption, distribution, metabolism, and excretion of chemicals in organisms. By using deuterated BPS, researchers can trace the metabolic fate of the parent compound and its metabolites, providing critical data for model development and validation. nih.gov For instance, studies using labeled bisphenols can help determine rates of glucuronidation and sulfation, key metabolic pathways for these compounds. nih.govnih.gov

Furthermore, isotope-labeled standards are essential for wastewater-based epidemiology (WBE), an innovative approach to assess population-level exposure to chemicals by analyzing wastewater. nih.gov Accurate quantification of BPS and its metabolites in wastewater, which is fraught with complex matrix interferences, relies heavily on the use of internal standards like Bisphenol S-d8. nih.gov This data can then be used to model human exposure on a large scale.

Integration into Omics-Based Mechanistic Investigations for Comprehensive Pathway Mapping

The fields of metabolomics and proteomics, collectively known as "omics," offer a powerful lens through which to view the biochemical effects of chemical exposures. nih.gov These technologies allow for the large-scale measurement of metabolites and proteins in biological systems, providing a snapshot of the cellular response to a toxicant.

In this context, Bisphenol S-2,2',3,3',5,5',6,6'-d8 is not only used as an internal standard for the quantification of its unlabeled counterpart in biological samples but can also be employed in stable isotope tracing studies. Such studies can elucidate the metabolic pathways affected by BPS exposure. For example, by exposing cells or organisms to deuterated BPS, researchers can track the incorporation of deuterium (B1214612) into various metabolites, thereby mapping the metabolic fate of BPS and identifying the enzymes and pathways involved. nih.gov

Recent studies have already begun to use metabolomics to investigate the effects of BPS, revealing perturbations in pathways related to protein synthesis, amino acid metabolism, and energy metabolism. nih.govnih.govresearchgate.net The integration of proteomics can further complement these findings by identifying changes in the expression of proteins involved in these pathways. nih.govresearchgate.net The use of isotope-labeled standards is fundamental to the quantitative accuracy of these high-throughput techniques, ensuring that the observed changes are genuinely due to the chemical exposure and not analytical variability. chemrxiv.org This integrated approach provides a comprehensive understanding of the mechanisms of BPS toxicity. nih.gov

Q & A

Q. Q1. What is the primary application of Bisphenol S-d8 in analytical chemistry, and how does its isotopic labeling enhance experimental accuracy?

Answer: Bisphenol S-d8 is a deuterated isotopologue of Bisphenol S (BPS), where eight hydrogen atoms are replaced with deuterium. Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify BPS in complex matrices (e.g., biological fluids, environmental samples). Deuterium labeling minimizes matrix effects and ion suppression by providing distinct mass shifts (e.g., +8 Da) for precise isotopic dilution analysis .

Methodological Note:

  • Sample Preparation: Spike samples with BPS-d8 prior to extraction to correct for recovery losses.
  • LC-MS Parameters: Use a reverse-phase C18 column with a gradient elution (methanol/water + 0.1% formic acid) and monitor transitions like m/z 249 → 157 (BPS) and m/z 257 → 165 (BPS-d8) .

Q. Q2. How is Bisphenol S-d8 synthesized, and what purity thresholds are critical for its use in isotope dilution assays?

Answer: BPS-d8 is synthesized via catalytic deuteration of BPS using deuterium gas (D₂) and palladium catalysts. Key steps include:

Deuteration of Aromatic Rings: Selective deuteration at the 2,2',3,3',5,5',6,6' positions under controlled temperature and pressure.

Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥98% isotopic purity, as impurities (e.g., partially deuterated species) can skew quantification .

Purity Requirements:

ParameterThresholdAnalytical Method
Isotopic Purity≥98 atom% D¹H-NMR, HRMS
Chemical Purity≥95%HPLC-UV

Advanced Research Questions

Q. Q3. What experimental design challenges arise when using BPS-d8 in longitudinal metabolic studies, and how can they be mitigated?

Answer: Challenges:

  • Isotope Exchange: In aqueous or biological matrices, deuterium may exchange with ambient hydrogen, altering the isotopic signature.
  • Metabolic Interference: Deuterated analogs may exhibit divergent pharmacokinetics compared to native BPS due to the kinetic isotope effect (KIE).

Mitigation Strategies:

  • Stability Testing: Pre-screen BPS-d8 in target matrices (e.g., urine, serum) at varying pH and temperatures to assess deuterium retention.
  • Cross-Validation: Compare results with non-deuterated internal standards (e.g., ¹³C-labeled BPS) to detect KIE-driven biases .

Q. Q4. How do contradictory findings in BPS-d8 recovery rates across studies reflect methodological variability, and what harmonization steps are recommended?

Answer: Contradictions in Data: Studies report recovery rates ranging from 70% to 120% for BPS-d8 in environmental water samples. Key variability sources include:

Extraction Solvents: Acetonitrile vs. ethyl acetate (polarity differences affect BPS-d8 solubility).

Matrix Complexity: Humic acids in water compete with BPS-d8 during solid-phase extraction (SPE).

Harmonization Framework:

StepRecommendationReference
SPE Cartridge Use hydrophilic-lipophilic balance (HLB) sorbents
Ionization Mode Electrospray ionization (ESI) in negative mode
QC Criteria Recovery rates within 80–120%

Q. Q5. What advanced techniques resolve co-elution issues between BPS-d8 and structurally analogous bisphenols (e.g., Bisphenol F-d8) in multi-analyte panels?

Answer: Co-elution Challenges: BPS-d8 and Bisphenol F-d8 (BPF-d8) share similar retention times in conventional LC setups, leading to false-positive signals.

Resolution Strategies:

Tandem Mass Spectrometry (MS/MS): Use unique precursor-to-product ion transitions (e.g., m/z 257 → 165 for BPS-d8 vs. m/z 259 → 169 for BPF-d8).

Ion Mobility Spectrometry (IMS): Separate isomers based on collisional cross-section differences .

Q. Q6. How does deuterium positional specificity (e.g., 2,2',3,3',5,5',6,6'-d8 vs. dimethyl-d6) impact the utility of BPS-d8 in mechanistic toxicology studies?

Answer: Positional Effects:

  • Full Deuteration (d8): Ideal for tracking parent BPS in exposure studies due to minimal metabolic interference.
  • Partial Deuteration (dimethyl-d6): Targets specific metabolic pathways (e.g., hydroxylation at non-deuterated positions).

Experimental Design:

ApplicationRecommended IsotopologueRationale
Environmental Fate BPS-d8Stability in aqueous media
Metabolite Profiling BPS-dimethyl-d6Localizes hydroxylation sites

Q. Table 1. Key Analytical Parameters for BPS-d8

ParameterValue/TechniqueReference
Retention Time (LC)8.2 ± 0.3 min
LOD (LC-MS/MS)0.01 ng/mL
LOQ0.03 ng/mL

Q. Table 2. Stability of BPS-d8 in Biological Matrices

MatrixStability (72 hrs, 4°C)Degradation Pathway
Human Serum95% retentionIsotope exchange
Urine (pH 6.5)88% retentionMicrobial activity

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